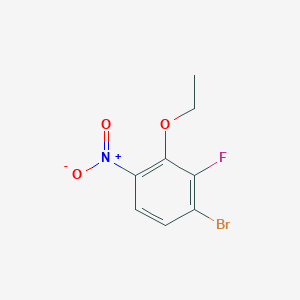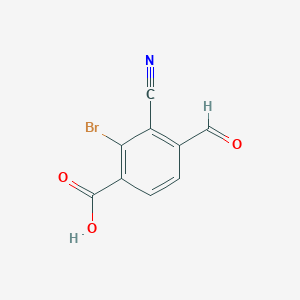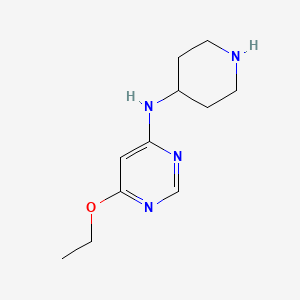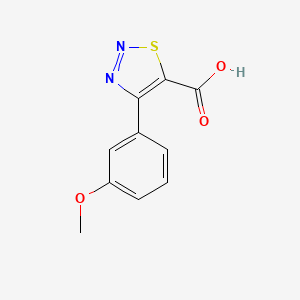
3-amino-4-(4-méthyl-1H-pyrazol-1-yl)benzamide
Vue d'ensemble
Description
“3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide” is a chemical compound. It is related to a class of compounds known as Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a chaperone protein that plays a key role in regulating the maturation of more than 300 client proteins, many of which are closely associated with refractory diseases, including cancer, neurodegenerative diseases, and viral infections .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Applications De Recherche Scientifique
Recherche pharmaceutique
La structure du « 3-amino-4-(4-méthyl-1H-pyrazol-1-yl)benzamide » suggère des applications potentielles dans la recherche pharmaceutique en raison de la présence d'un cycle pyrazole, connu pour ses effets pharmacologiques. Des composés de structures similaires ont été étudiés pour leurs activités antivirales , neuroprotectrices , antileishmaniennes, et antimalariennes .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include 3-amino-4-(4-methyl-1h-pyrazol-1-yl)benzamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been shown to have a wide variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar pyrazole derivatives have been shown to display superior antipromastigote activity .
Action Environment
The synthesis of similar pyrazole derivatives has been achieved using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions , suggesting that these factors may influence the synthesis and stability of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide.
Analyse Biochimique
Biochemical Properties
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide and kinases can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions .
Cellular Effects
The effects of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide exerts its effects through several mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, leading to either inhibition or activation of their enzymatic activity . Additionally, 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The effects of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro and in vivo studies include sustained modulation of signaling pathways and gene expression, which can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to optimal biological activity without causing significant toxicity .
Metabolic Pathways
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes .
Propriétés
IUPAC Name |
3-amino-4-(4-methylpyrazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-5-14-15(6-7)10-3-2-8(11(13)16)4-9(10)12/h2-6H,12H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNSNGZMGBCTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)



